

Application Notes and Protocols for BI-7273 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the mammalian SWI/SNF chromatin remodeling complex.[1][2][3] Due to its role in regulating gene expression, the SWI/SNF complex is a target of interest in oncology and other diseases.[1][2] **BI-7273** exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a suitable tool for in vivo studies in mouse models.[1][2][3] Recent research has demonstrated its in vivo activity in a mouse model of non-alcoholic fatty liver disease (NAFLD) and obesity, where it was shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[4] While specific in vivo efficacy studies of **BI-7273** in cancer mouse models are not extensively published, data from structurally similar compounds and its own pharmacokinetic profile provide a strong basis for protocol development.

Data Presentation

Table 1: In Vitro Potency of BI-7273[2][3][5]

| Target | Assay | IC50 (nM) |
|--------|-------------|-----------|
| BRD9 | AlphaScreen | 19 |
| BRD7 | AlphaScreen | 117 |



Table 2: In Vivo Pharmacokinetic Parameters of BI-7273

in Mice[3]

| Parameter | Route | Dose (mg/kg) | Value |
|--------------------------|-------|--------------|-------------------------|
| Clearance | IV | 5 | 57% of liver blood flow |
| Vss | IV | 5 | 1.6 L/kg |
| Cmax | PO | 20 | 2,970 nM |
| Tmax | PO | 20 | 1.7 h |
| Oral Bioavailability (F) | PO | 20 | 39% |

Experimental Protocols

Protocol 1: Preparation of BI-7273 for Oral Administration

This protocol provides two options for formulating **BI-7273** for oral gavage in mice. The choice of vehicle may depend on the specific experimental requirements and the desired dosing volume.

Option A: Suspension in 20% SBE-β-CD in Saline[5]

This method yields a suspended solution suitable for oral and intraperitoneal injection.

- Materials:
 - **BI-7273** powder
 - Dimethyl sulfoxide (DMSO)
 - SBE-β-CD (Sulfobutylether-β-cyclodextrin)
 - Sterile Saline (0.9% NaCl)
- Procedure:



- Prepare a 10 mg/mL stock solution of BI-7273 in DMSO.
- Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
- \circ To prepare a 1 mg/mL working solution, add 100 μL of the 10 mg/mL **BI-7273** stock solution to 900 μL of the 20% SBE-β-CD in saline.
- Vortex thoroughly to ensure a uniform suspension.
- Prepare fresh daily.

Option B: Solution in Corn Oil[5]

This method yields a clear solution.

- Materials:
 - BI-7273 powder
 - DMSO
 - Corn oil
- Procedure:
 - Prepare a 10 mg/mL stock solution of BI-7273 in DMSO.
 - $\circ~$ To prepare a 1 mg/mL working solution, add 100 μL of the 10 mg/mL BI-7273 stock solution to 900 μL of corn oil.
 - Mix thoroughly until a clear solution is formed.
 - It is recommended to use this formulation for dosing periods not exceeding two weeks.[5]

Protocol 2: Administration of BI-7273 in a Xenograft Mouse Model (Proposed)



This proposed protocol is based on the methodology used for the structurally related BRD9 inhibitor, BI-9564, in a disseminated acute myeloid leukemia (AML) xenograft model.[1][6] Researchers should perform initial tolerability studies to determine the optimal dose for their specific mouse model and cell line.

Mouse Model:

 Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or similar) are required for xenograft studies.[1]

Cell Line:

EOL-1, a human eosinophilic leukemia cell line, has been shown to be sensitive to BRD9 inhibition.

Procedure:

- Inject 1 x 107 EOL-1 cells intravenously into each mouse.
- Allow tumors to establish for 5 days.
- Initiate treatment on day 5.
- Administer BI-7273 orally (p.o.) at a proposed dose of 180 mg/kg, once daily. This dose is based on the efficacious dose of the similar compound BI-9564.[1]
- The vehicle control group should receive the same formulation vehicle without the active compound.
- Monitor tumor burden using bioluminescence imaging at regular intervals (e.g., days 5, 8, 11, 14, and 18).[1]
- Monitor animal health and body weight regularly as a measure of toxicity. A tolerability study for BI-9564 showed a medium weight change of -3.8% after 7 days of continuous daily dosing at 180 mg/kg.[1]

Signaling Pathway and Experimental Workflow

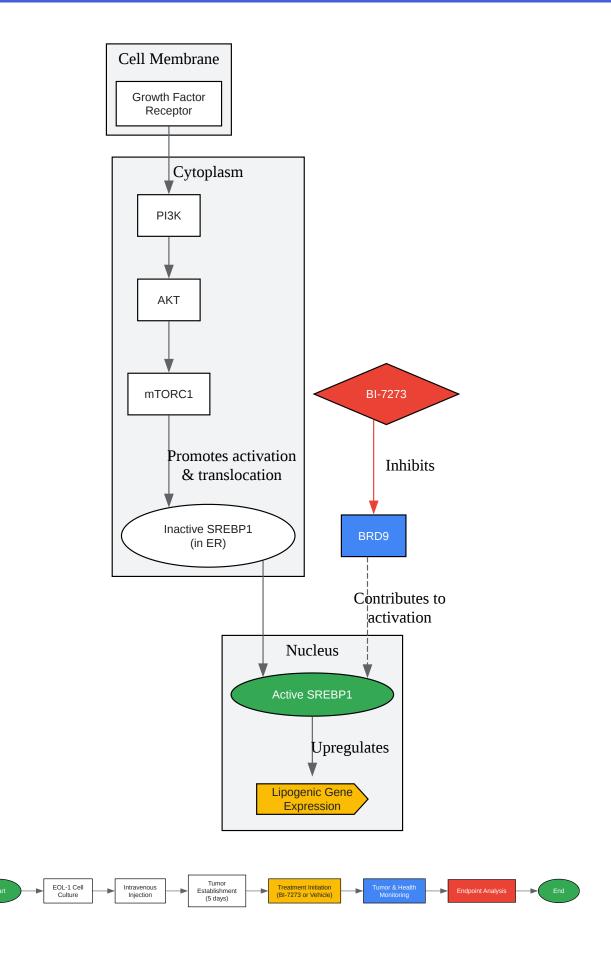






The following diagrams illustrate the signaling pathway affected by **BI-7273** and a general experimental workflow for its in vivo administration.







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